2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate
Description
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group
Properties
Molecular Formula |
C20H20FN3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-1-5-15(17)20(25)28-14-13-23-9-11-24(12-10-23)19-16-6-2-4-8-18(16)29(26,27)22-19/h1-8H,9-14H2 |
InChI Key |
DGUIBNMNAQOIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43 |
solubility |
57.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole derivatives with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-fluorobenzoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-benzothiazole derivatives: Share the benzothiazole ring structure and exhibit similar biological activities.
Piperazine derivatives: Contain the piperazine moiety and are known for their wide range of pharmacological effects.
Fluorobenzoate compounds: Feature the fluorobenzoate group and are used in various chemical and medicinal applications.
Uniqueness
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents with improved efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
